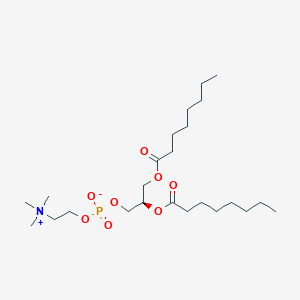

1,2-Dioctanoyl-sn-glycero-3-phosphocholine

描述

1,2-Dioctanoyl-sn-glycero-3-phosphocholine is a phospholipid commonly used in liposome formulations and drug delivery systems. This compound has unique chemical properties that allow it to form stable bilayers and vesicles, which are essential for encapsulating and delivering drugs to specific targets within the body .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of anhydrous conditions and a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

化学反应分析

Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of octanoic acid and glycerophosphocholine .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.

Major Products:

Hydrolysis: Octanoic acid and glycerophosphocholine.

Oxidation: Oxidized derivatives of the fatty acid chains.

科学研究应用

Drug Delivery Systems

Liposomal Formulations

DOCPC is primarily used in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes can encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability and stability. The ability of DOCPC to form stable bilayers allows for the effective delivery of various therapeutic agents to specific tissues or cells .

Targeted Drug Delivery

By modifying the surface characteristics of liposomes containing DOCPC, researchers can enhance targeted delivery to specific cell types, including cancer cells. This specificity is crucial for minimizing side effects and improving therapeutic efficacy .

Membrane Studies

Model Membranes

DOCPC serves as a model compound for studying membrane dynamics and protein-lipid interactions. It helps researchers understand how lipids influence membrane fluidity, permeability, and the functionality of membrane proteins .

Biophysical Characterization

The compound is employed in various biophysical techniques such as fluorescence spectroscopy and electron microscopy to analyze lipid bilayer properties and dynamics under different conditions .

Biochemical Research

Cell Signaling Pathways

Research has shown that DOCPC can influence cellular signaling pathways by modulating the interaction between lipids and proteins involved in signal transduction. This application is particularly relevant in studies focusing on neural stem cell proliferation and differentiation .

Enzyme Interactions

DOCPC is used to investigate the interactions between phospholipids and enzymes such as phospholipase D (PLD). These studies help elucidate the role of lipids in cellular metabolism and signaling processes .

Case Studies

作用机制

1,2-Dioctanoyl-sn-glycero-3-phosphocholine exerts its effects by integrating into lipid bilayers and forming stable vesicles. These vesicles can encapsulate drugs and protect them from degradation, allowing for targeted delivery. The compound interacts with membrane proteins and lipids, influencing membrane fluidity and permeability .

相似化合物的比较

1,2-Dioleoyl-sn-glycero-3-phosphocholine: Another phospholipid used in liposome formulations.

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Known for its use in studying membrane phase transitions

Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine is unique due to its shorter fatty acid chains, which result in different membrane properties compared to longer-chain phospholipids. This makes it particularly useful for specific applications where shorter chain lengths are advantageous .

生物活性

1,2-Dioctanoyl-sn-glycero-3-phosphocholine (also known as 1,2-Dioctanoyl PC) is a phospholipid that has garnered significant attention in biological and pharmaceutical research due to its unique properties and applications. This article delves into its biological activity, mechanisms of action, and various research findings, supported by data tables and case studies.

Overview of this compound

1,2-Dioctanoyl PC is a synthetic phosphatidylcholine derivative characterized by two octanoyl chains attached to a glycerophosphate backbone. This compound is primarily used in the formation of liposomes and vesicles for drug delivery applications. Its amphiphilic nature allows it to self-assemble into bilayers, making it an effective carrier for hydrophobic drugs.

Target and Mode of Action

1,2-Dioctanoyl PC acts primarily as a drug delivery vehicle , enhancing the bioavailability of encapsulated therapeutic agents. The mechanism involves the formation of stable lipid bilayers that can encapsulate drugs, facilitating their transport to specific cellular targets .

Biochemical Pathways

The specific biochemical pathways affected by 1,2-Dioctanoyl PC depend on the drugs it carries. Its role in enhancing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these drugs is crucial for improving their therapeutic efficacy.

Cellular Effects

Research indicates that 1,2-Dioctanoyl PC influences various cellular processes:

- Cell Signaling : It modulates signaling pathways involved in cell growth and apoptosis.

- Gene Expression : The compound can affect gene expression profiles through interactions with membrane proteins and receptors .

- Cellular Metabolism : It impacts metabolic pathways by altering membrane fluidity and protein localization within the cell.

Case Studies

Several studies have highlighted the biological activity of 1,2-Dioctanoyl PC:

- Neural Stem Cell Proliferation : A study investigated its effects on neural stem/precursor cell proliferation, indicating that 1,2-Dioctanoyl PC can enhance cell growth under specific conditions .

- Phospholipase D Activity : Research demonstrated that this compound serves as a substrate for phospholipase D (PLD), facilitating enzymatic reactions critical for cellular signaling .

- P-Glycoprotein Inhibition : In formulations involving P-glycoprotein inhibitors, 1,2-Dioctanoyl PC was shown to improve oral bioavailability of drugs by enhancing their absorption across intestinal barriers .

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 1,2-Dioctanoyl PC is influenced by its role as a drug carrier. Studies indicate that it enhances the pharmacokinetics of encapsulated drugs through improved absorption rates and reduced systemic clearance .

属性

IUPAC Name |

[(2R)-2,3-di(octanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIXRNNWDBPKPW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334462 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19191-91-4 | |

| Record name | (2R)-2,3-Bis(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。